molecular formula C8H17N3 B1624223 2-Cycloheptylguanidine CAS No. 847572-30-9

2-Cycloheptylguanidine

Cat. No.: B1624223
CAS No.: 847572-30-9
M. Wt: 155.24 g/mol
InChI Key: KBKZNKAGGCOLFU-UHFFFAOYSA-N
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Description

2-Cycloheptylguanidine is a guanidine derivative characterized by a cycloheptyl group substituting one of the amine hydrogens in the guanidine core (HNC(NH₂)₂). Its IUPAC name is this compound, with the CAS Registry Number 847572-30-9 . Synonyms include N-Cycloheptyl-guanidine and aminocycloheptylcarboxamidine. Limited data are available on its specific applications, but its structural features suggest reactivity typical of guanidines, such as strong basicity and nucleophilic activity.

Properties

CAS No.

847572-30-9

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-cycloheptylguanidine

InChI

InChI=1S/C8H17N3/c9-8(10)11-7-5-3-1-2-4-6-7/h7H,1-6H2,(H4,9,10,11)

InChI Key

KBKZNKAGGCOLFU-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)N=C(N)N

Canonical SMILES

C1CCCC(CC1)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Guanidine Derivatives

Compound Name CAS Number Substituent/Modification Key Properties Applications
This compound 847572-30-9 Cycloheptyl group High lipophilicity, strong base Surfactant research, specialty chemicals
Guanidine hydrochloride 50-01-1 Hydrochloride salt Water-soluble denaturant, pKa ~13.6 Protein denaturation, laboratory reagent
2-[(2-Nitrophenyl)methylideneamino]guanidine 102632-31-5 Nitrophenyl group Aromatic conjugation, moderate solubility Organic synthesis intermediates
Methylguanidine sulfate N/A Methyl group, sulfate salt Water-soluble, lower basicity (pKa ~10) Pharmaceuticals, surfactants
Diethylaminoethyl chloride N/A Diethylaminoethyl chloride Alkylating agent, reactive alkyl halide Chemical synthesis, quaternary ammonium salts

Detailed Comparisons

Guanidine Hydrochloride

  • Structure : Simplest guanidine derivative, modified as a hydrochloride salt.
  • Properties : Exceptional water solubility (818 g/L at 20°C) and strong denaturing capacity due to its chaotropic nature .
  • Applications : Widely used in biochemistry for protein unfolding and RNA/DNA extraction.

2-[(2-Nitrophenyl)methylideneamino]guanidine

  • Structure : Incorporates a nitrophenyl group, enabling π-π interactions and redox activity.
  • Properties: Enhanced stability in organic solvents (e.g., DMSO, ethanol) compared to aliphatic guanidines .
  • Applications: Potential use in catalysis or as a ligand in coordination chemistry.

Methylguanidine Sulfate

  • Structure : Methyl substitution reduces steric hindrance, while the sulfate salt improves aqueous solubility.
  • Properties : Less basic than this compound (pKa ~10 vs. ~13 for guanidine) .
  • Applications : Investigated for surfactant formulations due to its amphiphilic nature.

Diethylaminoethyl Chloride

  • Structure : Combines a guanidine-like amine with a reactive chloride group.
  • Properties : Acts as an alkylating agent, facilitating quaternary ammonium salt synthesis .
  • Applications : Intermediate in pharmaceutical manufacturing (e.g., antihistamines).

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